molecular formula C21H19N5O2 B11383396 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

Cat. No.: B11383396
M. Wt: 373.4 g/mol
InChI Key: JMLIHXYEYMQXJS-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazolopyrimidine core and a diphenylacetamide moiety, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The use of microwave irradiation can significantly reduce reaction times and improve yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the triazolopyrimidine core can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is unique due to its specific combination of a triazolopyrimidine core and a diphenylacetamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H19N5O2/c1-13-14(2)22-21-24-20(25-26(21)19(13)28)23-18(27)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,1-2H3,(H2,22,23,24,25,27)

InChI Key

JMLIHXYEYMQXJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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